Nanaomycin D
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Overview
Description
Nanaomycin D is a natural product found in Streptomyces rosa and Streptomyces with data available.
Scientific Research Applications
Selective Inhibition of DNA Methyltransferase
Nanaomycin D, along with its analogs like Nanaomycin A, has been identified as a selective inhibitor of DNA methyltransferases (DNMTs), particularly DNMT3B. These compounds are significant in the context of cancer research, as they can reactivate silenced tumor suppressor genes in human cancer cells. Nanaomycin A, as a specific example, induces antiproliferative effects in tumor cell lines and reduces global methylation levels (Kuck, Caulfield, Lyko, & Medina-Franco, 2010); (Caulfield & Medina-Franco, 2011).
Antibacterial and Antifungal Properties
Nanaomycin D and its related compounds have demonstrated activity against gram-positive bacteria, mycoplasmas, and fungi. This property is linked to the generation of singlet molecular oxygen and inhibition of vital biological processes such as DNA, RNA, and cell-wall peptidoglycan synthesis (Definitions, 2020).
Applications in Stem Cell Research
In the field of stem cell research, particularly in the differentiation of human induced pluripotent stem cells (iPSCs), Nanaomycin A has been shown to promote hepatoblast differentiation. This process involves the modulation of DNA epigenetic status, highlighting the potential of Nanaomycin D and related compounds in regenerative medicine and pharmaceutical research (Nakamae et al., 2018).
Anti-tumor Properties in Bladder Cancer
Nanaomycin K, a derivative, has been found to inhibit epithelial-mesenchymal transition (EMT) and tumor growth in bladder cancer cells. This finding suggests potential therapeutic applications of Nanaomycin D analogs in cancer treatment, particularly in combating cancer cell invasion and migration (Kitagawa et al., 2021).
properties
Molecular Formula |
C16H12O6 |
---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
(11R,15S,17S)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |
InChI |
InChI=1S/C16H12O6/c1-6-11-13(16-9(21-6)5-10(18)22-16)14(19)7-3-2-4-8(17)12(7)15(11)20/h2-4,6,9,16-17H,5H2,1H3/t6-,9-,16-/m0/s1 |
InChI Key |
XUWPJKDMEZSVTP-UOSCCXBLSA-N |
Isomeric SMILES |
C[C@H]1C2=C([C@@H]3[C@@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |
SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |
Canonical SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |
synonyms |
kalafungin nanaomycin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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